molecular formula C5H8O3 B1282991 3-Methyloxetane-3-carboxylic acid CAS No. 28562-68-7

3-Methyloxetane-3-carboxylic acid

Cat. No.: B1282991
CAS No.: 28562-68-7
M. Wt: 116.11 g/mol
InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N
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Description

3-Methyloxetane-3-carboxylic acid, also known as 3-MOCA, is an organic compound that is found in many different organisms, such as plants, animals, and bacteria. It is a cyclic carboxylic acid that contains a methyl group attached to the oxetane ring. 3-MOCA is a versatile compound, and its various properties have made it an important component in a wide range of scientific research applications.

Scientific Research Applications

1. Photodynamic Therapy for Cancer

3-Methyloxetane-3-carboxylic acid derivatives have shown potential in cancer treatment, particularly in photodynamic therapy (PDT). A study by Patel et al. (2016) investigated near-infrared bacteriochlorin analogues, including a carboxylic acid derivative, for their efficacy in fluorescence imaging and PDT for cancer. The carboxylic acid derivative demonstrated high photosensitizing efficacy, making it a promising agent for cancer treatment (Patel et al., 2016).

2. Synthesis and Evaluation as Bioisosteres

The oxetane ring, including this compound, is studied as a potential surrogate for the carboxylic acid functional group. Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives thereof, including thietan-3-ol and their sulfoxide and sulfone derivatives, as potential carboxylic acid bioisosteres. These compounds were synthesized and evaluated for their physicochemical properties, indicating their potential as isosteric replacements of the carboxylic acid moiety (Lassalas et al., 2017).

Safety and Hazards

3-Methyloxetane-3-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Harmful if swallowed . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Properties

IUPAC Name

3-methyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPZEEUNGQSAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554640
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28562-68-7
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-oxetanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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